Cas no 89185-48-8 (2-phenylimidazo1,2-apyrimidin-3-amine)

2-Phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a phenyl substituent at the 2-position and an amine group at the 3-position. This structure imparts significant potential in medicinal chemistry and pharmaceutical research, particularly as a scaffold for bioactive molecules. Its rigid aromatic framework and functional group versatility make it suitable for applications in drug discovery, including kinase inhibition and antimicrobial agent development. The compound’s synthetic accessibility and ability to undergo further derivatization enhance its utility in structure-activity relationship studies. Its physicochemical properties, such as moderate solubility and stability, further support its use in experimental and industrial settings.
2-phenylimidazo1,2-apyrimidin-3-amine structure
89185-48-8 structure
Product name:2-phenylimidazo1,2-apyrimidin-3-amine
CAS No:89185-48-8
MF:C12H10N4
Molecular Weight:210.23460149765
MDL:MFCD07021267
CID:711303
PubChem ID:16740829

2-phenylimidazo1,2-apyrimidin-3-amine 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyrimidin-3-amine,2-phenyl-
    • 2-Phenylimidazo[1,2-a]pyrimidin-3-amine
    • 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDIN-3-YLAMINE
    • Imidazo[1,2-a]pyrimidin-3-amine, 2-phenyl-
    • EN300-234241
    • MLS003673564
    • 89185-48-8
    • Z1509403825
    • G27655
    • BBL101135
    • STL554931
    • AKOS005257197
    • CHEMBL3187338
    • 2-Phenyl-imidazo[1,2-a]pyrimidin-3-ylamine, AldrichCPR
    • DTXSID20587702
    • SCHEMBL15730060
    • MFCD07021267
    • F1967-0082
    • SMR002353255
    • 2-phenylimidazo1,2-apyrimidin-3-amine
    • MDL: MFCD07021267
    • インチ: 1S/C12H10N4/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H,13H2
    • InChIKey: FOJZDMGNAKIZQC-UHFFFAOYSA-N
    • SMILES: C12=NC(C3=CC=CC=C3)=C(N)N1C=CC=N2

計算された属性

  • 精确分子量: 210.090546336g/mol
  • 同位素质量: 210.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.33
  • Refractive Index: 1.721
  • 酸度系数(pKa): 5.89±0.30(Predicted)

2-phenylimidazo1,2-apyrimidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM330601-100mg
2-Phenylimidazo[1,2-a]pyrimidin-3-amine
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$*** 2023-05-29
Enamine
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Enamine
EN300-234241-0.1g
2-phenylimidazo[1,2-a]pyrimidin-3-amine
89185-48-8 95.0%
0.1g
$102.0 2025-02-20
Enamine
EN300-234241-0.5g
2-phenylimidazo[1,2-a]pyrimidin-3-amine
89185-48-8 95.0%
0.5g
$229.0 2025-02-20
TRC
P322760-100mg
2-phenylimidazo[1,2-a]pyrimidin-3-amine
89185-48-8
100mg
$ 95.00 2022-06-03
Chemenu
CM330601-100mg
2-Phenylimidazo[1,2-a]pyrimidin-3-amine
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100mg
$290 2021-06-16
Life Chemicals
F1967-0082-0.5g
2-phenylimidazo[1,2-a]pyrimidin-3-amine
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0.5g
$205.0 2023-09-06
Enamine
EN300-234241-0.25g
2-phenylimidazo[1,2-a]pyrimidin-3-amine
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0.25g
$145.0 2025-02-20
Matrix Scientific
136405-2.500g
2-Phenylimidazo[1,2-a]pyrimidin-3-amine, 95%
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Chemenu
CM330601-1g
2-Phenylimidazo[1,2-a]pyrimidin-3-amine
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2-phenylimidazo1,2-apyrimidin-3-amine 関連文献

2-phenylimidazo1,2-apyrimidin-3-amineに関する追加情報

Introduction to 2-phenylimidazo[1,2-apyrimidin-3-amine (CAS No. 89185-48-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-phenylimidazo[1,2-apyrimidin-3-amine (CAS No. 89185-48-8) is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the imidazo[1,2-apyrimidine] scaffold, which is a privileged structure known for its broad spectrum of biological functions, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a phenyl group at the 2-position of the imidazo[1,2-apyrimidine core enhances its pharmacological profile by influencing its solubility, bioavailability, and interactions with biological targets.

The imidazo[1,2-apyrimidin-3-amine moiety itself is a versatile pharmacophore that has been extensively studied for its ability to modulate various cellular pathways. Recent advances in drug discovery have highlighted the importance of this scaffold in developing novel therapeutic agents. For instance, derivatives of imidazo[1,2-apyrimidines] have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer progression. The amine group at the 3-position provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.

One of the most compelling aspects of CAS No. 89185-48-8 is its role as a key intermediate in synthesizing more complex molecules with enhanced biological activity. Researchers have leveraged this compound to develop inhibitors targeting specific disease pathways. For example, studies have demonstrated that certain derivatives of 2-phenylimidazo[1,2-apyrimidin-3-amine can selectively inhibit Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammation. The phenyl ring contributes to favorable interactions with the JAK active site, making this compound a promising candidate for further development.

In addition to its applications in oncology, CAS No. 89185-48-8 has shown promise in antiviral research. The imidazo[1,2-apyrimidine] scaffold is known to disrupt viral replication cycles by interfering with essential viral enzymes or host-viral interactions. Recent studies have explored the potential of this compound in combating RNA viruses, including those responsible for chronic infections. The phenyl substituent enhances binding affinity by optimizing steric and electronic interactions with viral proteins, thereby improving therapeutic efficacy.

The synthesis of 2-phenylimidazo[1,2-apyrimidin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as amination. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing waste and improving scalability for industrial applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of CAS No. 89185-48-8 with biological targets. These studies reveal that the phenyl ring and amine group are critical for productive interactions with receptors or enzymes. By integrating experimental data with computational predictions, researchers can refine molecular structures to maximize potency while minimizing off-target effects.

The pharmacokinetic properties of 2-phenylimidazo[1,2-apyrimidin-3-amine are another area of active investigation. Factors such as solubility, metabolic stability, and distribution play a crucial role in determining its clinical utility. Modifications to the phenyl ring or amine group can significantly influence these properties. For instance, introducing fluorine atoms into the phenyl moiety has been shown to enhance metabolic stability while preserving biological activity.

Recent preclinical studies have highlighted the therapeutic potential of derivatives of CAS No. 89185-48-8 in treating neurological disorders. The ability of imidazo[1,2-apyrimidine] derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drug development. Researchers are exploring their efficacy in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by targeting specific pathological mechanisms.

The versatility of imidazo[1,2-apyrimidinylamine structures extends beyond pharmaceutical applications into agrochemicals and materials science. Functionalized derivatives have been investigated for their potential as growth regulators or pesticides due to their ability to interact with biological pathways in pests or plants without harming non-target organisms.

In conclusion,CAS No 89185–48–8 represents a valuable building block for developing novel therapeutic agents with diverse biological activities. Its unique structural features make it particularly suitable for targeting diseases such as cancer、inflammation、and viral infections。Ongoing research continues to uncover new applications,optimize synthetic methodologies,and improve pharmacological profiles,ensuring that this compound remains at forefrontof medicinal chemistry innovation。

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